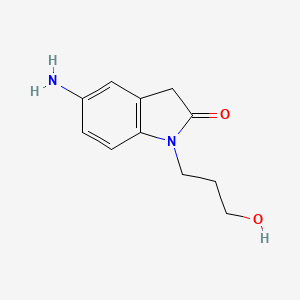
5-Amino-1-(3-hydroxypropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-hydroxypropyl)indolin-2-one: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-hydroxypropyl)indolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of indolin-2-one, which can be achieved through various methods, including the Fischer indole synthesis.
Functionalization: The introduction of the amino group at the 5-position and the hydroxypropyl group at the 1-position can be achieved through nucleophilic substitution reactions. Common reagents used include amines and alkyl halides.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the indolin-2-one ring, converting it to indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of indoline derivatives.
Substitution: Formation of N-substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to improve their mechanical and thermal properties.
Biology:
Antiviral Agents: Derivatives of indolin-2-one have shown potential as antiviral agents against influenza and other viruses.
Anticancer Agents: The compound can inhibit the growth of cancer cells by targeting specific molecular pathways.
Medicine:
Anti-inflammatory Agents: It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Agriculture: Potential use as a plant growth regulator or pesticide.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-hydroxypropyl)indolin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to protein tyrosine kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell growth and differentiation.
Pathways Involved: It can modulate pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
3-Hydroxyindolin-2-one: A closely related compound with hydroxylation at the 3-position instead of the 1-position.
5-Fluoroindolin-2-one: A fluorinated derivative with enhanced antiviral activity.
Uniqueness:
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-amino-1-(3-hydroxypropyl)-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-3-10-8(6-9)7-11(15)13(10)4-1-5-14/h2-3,6,14H,1,4-5,7,12H2 |
InChI Key |
YTDMMIBNDLDCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
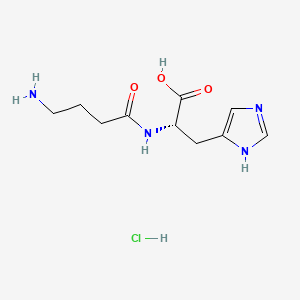
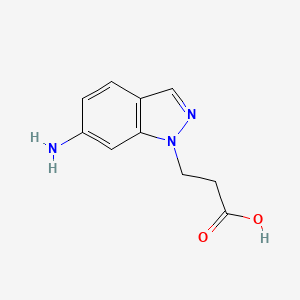
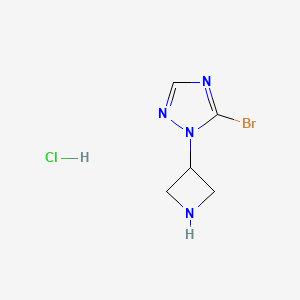
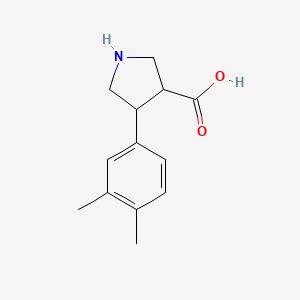
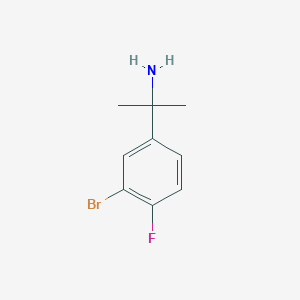
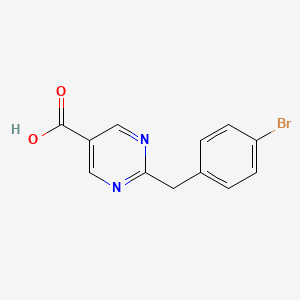
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
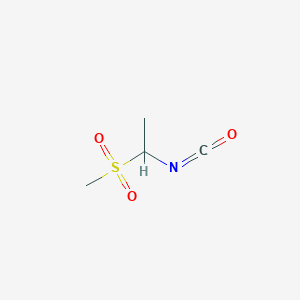
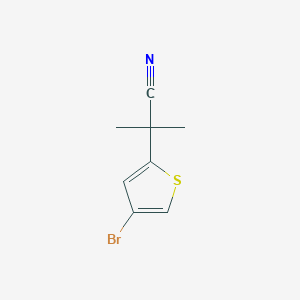
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)
